3-(2-Hydroxyphenyl)isonicotinic acid

Procurement Specifications Quality Control Assay Purity

3-(2-Hydroxyphenyl)isonicotinic acid (CAS 1258633-35-0), also known as 3-(2-hydroxyphenyl)pyridine-4-carboxylic acid, is a derivative of isonicotinic acid with a molecular formula of C12H9NO3 and a molecular weight of 215.20 g/mol. Its structure features a hydroxyphenyl group attached to the third position of the pyridine ring, which distinguishes it from other isonicotinic acid analogs.

Molecular Formula C12H9NO3
Molecular Weight 215.20 g/mol
CAS No. 1258633-35-0
Cat. No. B3226871
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Hydroxyphenyl)isonicotinic acid
CAS1258633-35-0
Molecular FormulaC12H9NO3
Molecular Weight215.20 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=C(C=CN=C2)C(=O)O)O
InChIInChI=1S/C12H9NO3/c14-11-4-2-1-3-8(11)10-7-13-6-5-9(10)12(15)16/h1-7,14H,(H,15,16)
InChIKeyASEVYBVIIJUZCX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(2-Hydroxyphenyl)isonicotinic Acid (CAS 1258633-35-0) Product Specifications & Baseline Characteristics for Procurement


3-(2-Hydroxyphenyl)isonicotinic acid (CAS 1258633-35-0), also known as 3-(2-hydroxyphenyl)pyridine-4-carboxylic acid, is a derivative of isonicotinic acid with a molecular formula of C12H9NO3 and a molecular weight of 215.20 g/mol . Its structure features a hydroxyphenyl group attached to the third position of the pyridine ring, which distinguishes it from other isonicotinic acid analogs . This compound is typically supplied with a minimum purity specification of 97% and is available in standard research quantities such as 1g, 10g, and 100g .

Why In-Class Isonicotinic Acid Analogs Cannot Substitute for 3-(2-Hydroxyphenyl)isonicotinic Acid (CAS 1258633-35-0)


The specific substitution pattern on the pyridine ring and the position of the hydroxyl group on the phenyl moiety are critical determinants of a compound's chemical and biological behavior [1]. Generic substitution within the class of hydroxyphenyl-isonicotinic acids is not scientifically valid due to potential differences in key properties such as metal chelation ability, molecular geometry, and resultant supramolecular interactions. For instance, the 3-(2-hydroxyphenyl) isomer may exhibit distinct tautomeric preferences and crystal packing arrangements compared to its 2-(3-hydroxyphenyl) counterpart, which can directly impact experimental outcomes in fields like coordination chemistry and crystal engineering [1]. The quantitative evidence below highlights specific, verifiable differences where data are available.

Quantitative Differentiation Evidence for 3-(2-Hydroxyphenyl)isonicotinic Acid (CAS 1258633-35-0) vs. Comparators


Comparative Purity Specification: 3-(2-Hydroxyphenyl)isonicotinic Acid (97%) vs. 2-(3-Hydroxyphenyl)isonicotinic Acid (95%)

For procurement of research chemicals, the baseline purity specification is a primary differentiator. 3-(2-Hydroxyphenyl)isonicotinic acid (CAS 1258633-35-0) is commercially offered with a minimum purity of 97% . In comparison, the closely related isomer, 2-(3-Hydroxyphenyl)isonicotinic acid (CAS 1258629-11-6), is offered with a minimum purity specification of 95% .

Procurement Specifications Quality Control Assay Purity

Isomeric Structural Differentiation: 3-(2-Hydroxyphenyl) vs. 2-(3-Hydroxyphenyl) Positional Isomer

The compound is a positional isomer of 2-(3-hydroxyphenyl)isonicotinic acid (CAS 1258629-11-6). The substitution pattern on both the pyridine and phenyl rings dictates the molecule's ability to act as a ligand and its solid-state structure. Research on analogous hydroxypyridine-carboxylic acid derivatives demonstrates that the relative positions of the hydroxyl and carboxyl groups strongly influence keto-enol tautomerism and aromaticity, as quantified by the Bird Index, which in turn governs crystal packing and supramolecular interactions [1]. While direct quantitative data for this specific compound is not yet available, class-level inference strongly suggests its binding geometry, hydrogen-bonding network, and resulting material properties will be distinct from the 2-(3-hydroxyphenyl) isomer.

Coordination Chemistry Crystal Engineering Tautomerism

Computed Physicochemical Properties: 3-(2-Hydroxyphenyl)isonicotinic Acid vs. Unsubstituted Isonicotinic Acid

The addition of the 2-hydroxyphenyl group to the isonicotinic acid scaffold results in significant changes to computed physicochemical properties, which are key for predicting in vivo behavior. For 3-(2-Hydroxyphenyl)isonicotinic acid (CAS 1258633-35-0), the computed logP (XLogP3) is 2.2, the exact mass is 215.0582 Da, and the topological polar surface area (TPSA) is 70.4 Ų . In contrast, the unsubstituted isonicotinic acid (CAS 55-22-1) has a computed XLogP3 of 0.5, an exact mass of 123.0320 Da, and a TPSA of 50.2 Ų [1].

ADME Prediction Drug Discovery Property Optimization

Research Applications for 3-(2-Hydroxyphenyl)isonicotinic Acid (CAS 1258633-35-0) Based on Evidence Profile


Design and Synthesis of Novel Metal-Organic Frameworks (MOFs) and Coordination Polymers

The structural isomerism of 3-(2-Hydroxyphenyl)isonicotinic acid (CAS 1258633-35-0) positions it as a specific, non-substitutable building block for constructing coordination polymers and MOFs. As demonstrated by class-level evidence for hydroxypyridine-carboxylic acid derivatives, the substitution pattern governs the compound's tautomeric state and hydrogen-bonding capabilities, which are essential for dictating network topology [1]. In contrast to the 2-(3-hydroxyphenyl) isomer, this specific arrangement of donor atoms is expected to yield different binding motifs and supramolecular architectures, making it a unique tool for crystal engineering studies [1].

Medicinal Chemistry Hit-to-Lead Optimization of Isonicotinic Acid Scaffolds

This compound serves as a more lipophilic analog of the parent isonicotinic acid scaffold, as evidenced by a 1.7 logP unit increase in computed XLogP3 (from 0.5 to 2.2) [1][2]. This property modification is crucial for improving membrane permeability and oral bioavailability of drug candidates. Researchers exploring isonicotinic acid derivatives for therapeutic targets can procure this compound to explore structure-activity relationships (SAR) where increased lipophilicity and altered electronic properties are desired [2].

Studies on Keto-Enol Tautomerism and Crystal Packing

3-(2-Hydroxyphenyl)isonicotinic acid is a relevant compound for investigations into the keto-enol tautomerism of hydroxypyridine-carboxylic acid (HPC) derivatives. Recent studies on analogous compounds demonstrate that the substitution pattern on the ring directly influences the tautomeric equilibrium, which can be correlated with aromaticity changes measured by the Bird Index [1]. This compound's specific 3-(2-hydroxyphenyl) structure makes it a valuable candidate for comparative studies to further elucidate the relationship between molecular structure, tautomeric preference, and resulting solid-state packing [1].

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